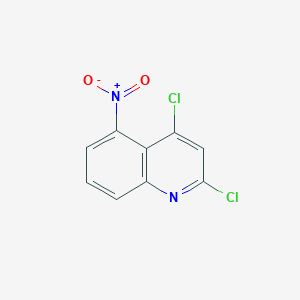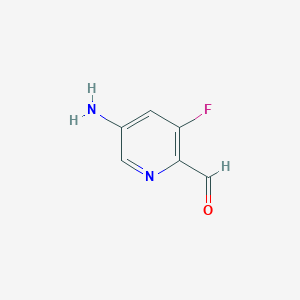
Methyl methylsulfonylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl methylsulfonylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their versatile chemical properties. This compound is known for its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl methylsulfonylcarbamate can be synthesized through several methods. One common method involves the reaction of methanol with urea, producing methyl carbamate, which can then be further reacted with methylsulfonyl chloride to yield this compound . Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl methylsulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can convert the compound into simpler carbamate derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, sulfonate compounds, and substituted carbamates. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
Methyl methylsulfonylcarbamate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl methylsulfonylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes, which interfere with the enzyme’s normal function . Additionally, it can affect cellular signaling pathways by modifying key proteins and enzymes involved in these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl methylsulfonylcarbamate include:
Methyl carbamate: A simpler carbamate derivative with similar reactivity but different applications.
Ethyl carbamate: Another carbamate compound with distinct chemical properties and uses.
tert-Butyl methylsulfonylcarbamate: A related compound with a tert-butyl group, offering different reactivity and stability.
Uniqueness
This compound is unique due to its combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with enzymes sets it apart from other carbamate compounds .
Eigenschaften
CAS-Nummer |
88511-15-3 |
|---|---|
Molekularformel |
C3H7NO4S |
Molekulargewicht |
153.16 g/mol |
IUPAC-Name |
methyl N-methylsulfonylcarbamate |
InChI |
InChI=1S/C3H7NO4S/c1-8-3(5)4-9(2,6)7/h1-2H3,(H,4,5) |
InChI-Schlüssel |
WJXNGABDIPLNQV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







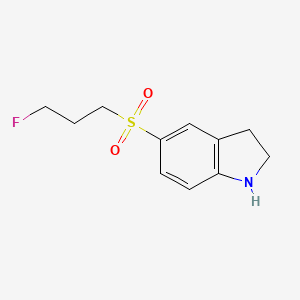
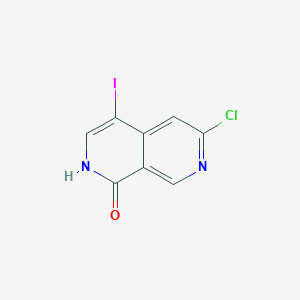

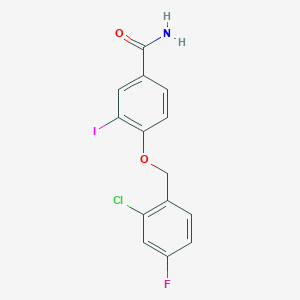
![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)

